molecular formula C23H22Cl2N2 B1580504 4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylaniline;phosphoric acid CAS No. 74578-10-2

4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylaniline;phosphoric acid

Cat. No.: B1580504
CAS No.: 74578-10-2
M. Wt: 397.3 g/mol
InChI Key: HAXFPURYCXTEKO-UHFFFAOYSA-N
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Description

4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylaniline;phosphoric acid is a chemical compound recognized in scientific research, particularly as a derivative or a precursor in the study of protein phosphatase inhibition. This compound is structurally related to potent inhibitors of serine/threonine phosphatases, such as calyculin A and okadaic acid , which are crucial tools in cell biology for probing intracellular signaling pathways. Its core research value lies in its potential to selectively inhibit enzymes like PP1 and PP2A , leading to the hyperphosphorylation of key cellular regulator proteins. This mechanism is exploited by researchers to study a wide array of processes, including cell cycle progression , apoptosis, and cytoskeletal dynamics. By preventing dephosphorylation, this compound helps elucidate the role of specific phosphorylation events in signal transduction, making it a valuable reagent for investigations in cancer research, neurobiology, and metabolic studies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylaniline;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2.H3O4P/c1-12-8-16(9-13(2)22(12)26)20(21-18(24)6-5-7-19(21)25)17-10-14(3)23(27)15(4)11-17;1-5(2,3)4/h5-11,26H,27H2,1-4H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKYUPXJBBSRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(=C2C=C(C(=N)C(=C2)C)C)C3=C(C=CC=C3Cl)Cl.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072793
Record name HC Blue No. 15
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Molecular Weight

495.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74578-10-2
Record name HC Blue No. 15
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Record name Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)
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Record name HC Blue No. 15
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Record name 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-xylidine phosphate (1:1)
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Preparation Methods

Key Synthetic Steps

  • Synthesis of the Schiff Base Intermediate:

    • The core structure involves a Schiff base (imine) formed by condensation of a 2,6-dimethylaniline derivative with an aldehyde or ketone functionalized 2,6-dichlorophenyl compound.
    • The cyclohexa-2,5-dien-1-ylidene moiety is introduced via controlled oxidation or by using specific cyclohexadienyl precursors.
    • This condensation typically occurs under mild acidic or neutral conditions to promote imine formation.
  • Substitution and Chlorination:

    • The 2,6-dichlorophenyl group is introduced via electrophilic aromatic substitution or by using commercially available 2,6-dichlorophenyl precursors.
    • Chlorination steps are carefully controlled to avoid over-chlorination and to maintain regioselectivity.
  • Phosphoric Acid Salt Formation:

    • The free base form of the dye intermediate is reacted with phosphoric acid to form the phosphate salt.
    • This salt formation improves water solubility and stability, crucial for its application in hair dye formulations.
    • The stoichiometry is typically 1:1 molar ratio of the base compound to phosphoric acid.

Reaction Conditions and Catalysts

  • Solvents: Commonly used solvents include ethanol, methanol, or aqueous mixtures to facilitate imine formation and salt precipitation.
  • Temperature: Reactions are generally conducted at ambient to moderate temperatures (20–60 °C) to optimize yield and purity.
  • Catalysts: Acid catalysts such as dilute mineral acids (e.g., HCl) may be used in the imine formation step to accelerate the reaction.
  • Purification: Crystallization or precipitation methods are employed to isolate the phosphate salt in pure form.

Typical Synthetic Route Summary Table

Step Reactants/Intermediates Conditions Outcome
Schiff base formation 2,6-dimethylaniline + 2,6-dichlorophenyl aldehyde/ketone Acid catalyst, ethanol, 25–50 °C, several hours Formation of imine intermediate
Introduction of cyclohexadienyl moiety Cyclohexadienyl precursor or controlled oxidation Mild oxidizing conditions or cycloaddition Cyclohexa-2,5-dien-1-ylidene structure installed
Salt formation with phosphoric acid Imine intermediate + H3PO4 Room temperature, aqueous medium Phosphate salt precipitated
Purification Crystallization or filtration Cooling and solvent removal Pure 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylaniline phosphate

Research Findings and Industrial Insights

  • Patents related to dye-containing pellets and hair dye formulations describe the use of similar compounds prepared by mixing substituted anilines with chlorinated phenyl derivatives followed by salt formation with phosphoric acid.
  • The compound’s phosphate salt form enhances its stability and solubility, making it suitable for commercial hair dye products.
  • The preparation methods emphasize controlled reaction conditions to maintain the integrity of the imine and cyclohexadienylidene groups, which are sensitive to harsh conditions.
  • Industrial scale synthesis often involves homogeneous mixing and pelletizing techniques to improve handling and application efficiency in hair dye manufacturing.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The benzenamine core can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylaniline;phosphoric acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzenamine core can interact with various enzymes and receptors, leading to modulation of their activity. The dichlorophenyl and dimethyl groups enhance the compound’s binding affinity and specificity, while the phosphate group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name Key Structural Features Industrial Applications References
4-[(2,6-Dichlorophenyl)...;Phosphoric Acid Dichlorophenyl, imino cyclohexadienylidene, dimethylaniline, phosphoric acid Specialty chemicals (hypothesized flame retardant)
Dimelamine phosphate Melamine (triazine ring) + phosphate Flame retardant in plastics, textiles
Disodium phosphate Sodium ions + phosphate Food additive (emulsifier), water treatment
Ethanolamine phosphate Ethanolamine (amine + alcohol) + phosphate Surfactants, corrosion inhibitors
Hexafluorophosphoric acid Hexafluorophosphate anion Electrolyte in batteries, catalysis

Key Observations

Complexity and Reactivity: The compound’s dichlorophenyl and imino groups may enhance thermal stability and electron-deficient behavior compared to simpler phosphates like disodium or ethanolamine phosphate. This could make it suitable for high-temperature applications or as a ligand in coordination chemistry .

Flame Retardancy Potential: Similar to dimelamine phosphate, the aromatic and nitrogen-rich structure might act synergistically with phosphoric acid to inhibit combustion, though experimental validation is lacking .

Solubility and Handling : Unlike hydrophilic derivatives (e.g., disodium phosphate), its bulky aromatic structure likely reduces water solubility, necessitating organic solvents for industrial processing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylaniline phosphate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclohalogenation reactions. For example, chlorination of intermediates like 2-methyl-2,3,5-hexatriene-4-phosphonic acid dichloride yields cyclized products under controlled conditions (e.g., 230°C thermal treatment). Optimization involves adjusting halogenation stoichiometry and monitoring reaction progress via IR spectroscopy to track absorption bands (e.g., absence of peaks at 2410 cm⁻¹ indicates successful dehydrochlorination) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structural and thermal properties?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., imino or phosphoric acid moieties) by analyzing absorption bands in the 400–3600 cm⁻¹ range.
  • Gravimetric Analysis : Determine elemental composition (e.g., phosphorus or chlorine content) via precipitation methods.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring decomposition phases (e.g., rapid mass loss above 230°C indicates instability) .

Q. How can researchers address challenges in purifying this compound due to its complex aromatic and phosphoric acid moieties?

  • Methodological Answer : Use membrane-based separation technologies (e.g., nanofiltration) to isolate the compound from byproducts. Particle size distribution analysis can guide crystallization conditions, while solvent selection (e.g., ethanolamine-phosphate mixtures) may improve solubility and reduce impurities .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s cyclization behavior during synthesis?

  • Methodological Answer : Cyclization is driven by halogenation-induced electron redistribution. For example, chlorination of triene-phosphonic acid intermediates promotes electrophilic attack at the α-position, forming oxaphospholene rings. Computational modeling (e.g., DFT) can map electron density shifts, while kinetic studies using stopped-flow techniques reveal intermediate lifetimes .

Q. How does thermal decomposition of this compound compare to structurally related organophosphorus complexes?

  • Methodological Answer : Derivatographic analysis (TGA-DSC) shows decomposition initiates at 230°C, producing volatile chlorinated byproducts and phosphoric acid residues. Comparative studies with Re(IV)-phosphine complexes (e.g., [Re(PEtPh₂)₂Cl₄]) reveal similar oxidative pathways, where coordinated phosphine ligands form oxides during degradation .

Q. What theoretical frameworks are suitable for interpreting contradictory data on its reactivity in heterogeneous systems?

  • Methodological Answer : Apply the EPACT-based atmospheric chemistry framework (e.g., air-surface exchange models) to resolve discrepancies in reaction kinetics under varying humidity or temperature. Link experimental outcomes to thermodynamic principles (e.g., Gibbs free energy of cyclization) to reconcile conflicting solubility or stability data .

Q. How can researchers design experiments to resolve contradictions in reported bioactivity or environmental persistence?

  • Methodological Answer :

  • Controlled Replication : Reproduce studies using standardized protocols (e.g., fixed pH, ionic strength).
  • Multivariate Analysis : Use DOE (Design of Experiments) to isolate variables (e.g., chlorine substitution patterns) impacting bioactivity.
  • Cross-Validation : Compare results across analytical platforms (e.g., HPLC-MS vs. NMR) to confirm metabolite profiles .

Q. What computational tools are effective for simulating its interaction with biological or environmental matrices?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM or AMBER can model binding affinities to proteins or soil organic matter. QSAR (Quantitative Structure-Activity Relationship) models predict environmental half-lives based on substituent electronegativity and partition coefficients (log P) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylaniline;phosphoric acid
Reactant of Route 2
4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylaniline;phosphoric acid

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